3,5-Dibromobenzaldehyde physical and chemical properties
3,5-Dibromobenzaldehyde physical and chemical properties
An In-depth Technical Guide to 3,5-Dibromobenzaldehyde for Researchers and Drug Development Professionals
Introduction
3,5-Dibromobenzaldehyde is a key chemical intermediate in the field of organic synthesis, particularly valued by researchers and scientists in drug development. Its disubstituted aromatic ring provides a versatile scaffold for the construction of complex molecules. This technical guide offers a comprehensive overview of its physical and chemical properties, supported by experimental data and protocols to facilitate its use in a laboratory setting.
Core Physical and Chemical Properties
3,5-Dibromobenzaldehyde is a white to light beige crystalline solid.[1] It is an air-sensitive compound, necessitating careful handling and storage under an inert atmosphere.[2]
Physical Properties
A summary of the key physical properties of 3,5-Dibromobenzaldehyde is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂O | [3] |
| Molecular Weight | 263.91 g/mol | [3] |
| Melting Point | 84-88 °C | [1][4][5][6][7] |
| Boiling Point | 287.2 ± 20.0 °C (Predicted) | [1][2] |
| Density | 1.977 ± 0.06 g/cm³ (Predicted) | [1][2] |
| Appearance | White to light beige powder or crystals | [1][2] |
| Solubility | Insoluble in water; Soluble in DMSO, Ethyl Acetate, Methanol | [2] |
Chemical Properties and Reactivity
3,5-Dibromobenzaldehyde is a valuable building block for synthesizing a range of biologically active compounds.[1] Its aldehyde functional group and bromine substituents allow for a variety of chemical transformations. It is a known reactant in several important organic reactions, including:
-
Suzuki-Miyaura cross-coupling reactions [4]
-
Synthesis of blue fluorescent dye derivatives for organic light-emitting diodes (OLEDs)[4]
-
Sharpless kinetic resolution for the formation of Baylis-Hillman enal adducts[4]
-
Synthesis of podophyllotoxin (B1678966) mimetic pyridopyrazoles as anticancer agents[4]
-
Allylic alkylation[4]
-
Synthesis of C2-symmetric biphosphine ligands[4]
Spectral Data
The structural identity of 3,5-Dibromobenzaldehyde can be confirmed through various spectroscopic techniques.
| Technique | Data |
| ¹H NMR | While a detailed spectrum with peak assignments is not readily available in the provided search results, the spectrum is expected to show signals corresponding to the aldehyde proton and the aromatic protons. |
| ¹³C NMR | A 13C NMR spectrum is available, though specific chemical shifts are not detailed in the search results.[8] |
| Infrared (IR) | The IR spectrum would characteristically show a strong absorption for the carbonyl (C=O) stretch of the aromatic aldehyde, typically in the range of 1690-1715 cm⁻¹. Aromatic C-H stretching and C=C stretching bands are also expected.[9][10][11] |
| Mass Spectrometry | The mass spectrum shows major peaks at m/z 264, 266, and 262, consistent with the isotopic pattern of two bromine atoms.[4] |
Experimental Protocols
Synthesis of 3,5-Dibromobenzaldehyde
A common synthetic route to 3,5-Dibromobenzaldehyde involves the formylation of 1,3,5-tribromobenzene (B165230). One method involves a Grignard reaction.[8]
General Protocol:
-
Prepare a Grignard reagent from 1,3,5-tribromobenzene and magnesium in a suitable ether solvent (e.g., THF).
-
React the Grignard reagent with a formylating agent, such as N,N-dimethylformamide (DMF).
-
Work up the reaction mixture with an acidic solution to hydrolyze the intermediate and yield 3,5-Dibromobenzaldehyde.
-
Purify the product, for instance, by silica (B1680970) gel column chromatography.
Note: A detailed, step-by-step experimental protocol for this specific synthesis was not available in the provided search results.
Suzuki-Miyaura Cross-Coupling Reaction
3,5-Dibromobenzaldehyde can be utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone of modern organic synthesis.[7][12]
General Protocol:
-
In a reaction vessel under an inert atmosphere (e.g., argon), combine 3,5-Dibromobenzaldehyde, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).[13][14]
-
Add a suitable solvent system, often a mixture of an organic solvent (like dioxane or toluene) and water.[13]
-
Heat the reaction mixture to the appropriate temperature (often between 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).[13]
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the product by chromatography.
Visualizations
Logical Relationship of Key Properties
Caption: Key properties and relationships of 3,5-Dibromobenzaldehyde.
Synthetic Utility in Suzuki-Miyaura Cross-Coupling
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
General Synthetic Workflow
References
- 1. rsc.org [rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3,5-Dibromobenzaldehyde | C7H4Br2O | CID 622077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromobenzaldehyde(3132-99-8) 13C NMR spectrum [chemicalbook.com]
- 6. 56990-02-4|3,5-Dibromobenzaldehyde|BLD Pharm [bldpharm.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. tcichemicals.com [tcichemicals.com]
- 13. youtube.com [youtube.com]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
